molecular formula C13H10F3NO B567448 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine CAS No. 1261467-29-1

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B567448
CAS No.: 1261467-29-1
M. Wt: 253.224
InChI Key: HFGVMPXCMVSOFF-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is an organic compound with the molecular formula C13H10F3NO It is a derivative of pyridine, featuring a methoxy group at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position

Scientific Research Applications

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 4-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-methoxypyridine and 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as a Lewis acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridine derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-5-[4-(trifluoromethyl)phenyl]pyridine, while reduction may produce this compound-3-amine.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: This compound features an aniline group instead of a pyridine ring.

    2-Methoxy-5-(trifluoromethyl)benzaldehyde: This compound has an aldehyde group instead of a pyridine ring.

Uniqueness

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVMPXCMVSOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742696
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261467-29-1
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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